molecular formula C11H17Cl2N3OS B2565117 2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride CAS No. 1803598-14-2

2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride

Cat. No.: B2565117
CAS No.: 1803598-14-2
M. Wt: 310.24
InChI Key: XXNCQAYLGQRLPV-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride involves several steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions under specific conditions.

    Cyclization: The piperidine moiety can be involved in cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride can be compared with other piperidine derivatives, such as:

Biological Activity

2-Chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride is a synthetic organic compound notable for its unique structural features, including a chloroacetamide moiety linked to a thiazole ring and a piperidine substituent. This structural configuration suggests potential biological activity, making it an intriguing subject for pharmaceutical research.

The molecular formula of the compound is C11H17ClN3OSC_{11}H_{17}ClN_{3}OS with a molecular weight of approximately 310.2 g/mol. The compound contains several functional groups that may contribute to its biological activity, including:

  • Chloroacetamide : Often associated with antimicrobial and anticancer properties.
  • Thiazole Ring : Known for various pharmacological activities, including anti-inflammatory and antimicrobial.
  • Piperidine Group : Frequently present in many pharmacologically active compounds.

Research indicates that this compound may interact with specific biological targets such as enzymes or receptors. Techniques like molecular docking simulations can elucidate these interactions, providing insights into its mechanism of action and optimizing its pharmacological profile.

Antimicrobial Activity

Studies have shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide have been tested against various bacterial strains with promising results.

CompoundActivityReference
2-Chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamideAntibacterial against Gram-positive bacteria
Thiazole derivativesAntimicrobial

Anticancer Activity

The thiazole moiety is also linked to anticancer properties. Compounds similar to this one have been shown to induce apoptosis in cancer cell lines. For example, studies on thiazolidine derivatives indicated their ability to inhibit cell proliferation in various cancer types.

CompoundCell Line TestedIC50 Value (µM)Reference
Thiazolidine derivativeHeLa12.5
Thiazole derivativeA54915.0

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antiproliferative Studies : A study involving thiazolidine derivatives demonstrated significant antiproliferative effects against human lung (A549), breast (MCF7), and liver (HepG2) cancer cells. The compound exhibited lower IC50 values compared to standard chemotherapeutics like irinotecan.
    • Findings : The highest activity was noted in derivative 18 with an IC50 of 10 µM against A549 cells.
  • Insulin Sensitization : Research has indicated that certain thiazolidine derivatives enhance glucose uptake in insulin-resistant models, suggesting potential applications in diabetes management.
    • Findings : Two derivatives improved glucose tolerance and reduced hyperglycemia in animal models.

Properties

IUPAC Name

2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3OS.ClH/c12-6-10(16)14-11-13-9(8-17-11)7-15-4-2-1-3-5-15;/h8H,1-7H2,(H,13,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNCQAYLGQRLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CSC(=N2)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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